molecular formula C18H16ClN5O2 B2578746 4-chloro-N-(3-methyl-1-{4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}-1H-pyrazol-5-yl)benzamide CAS No. 1003799-65-2

4-chloro-N-(3-methyl-1-{4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}-1H-pyrazol-5-yl)benzamide

Cat. No.: B2578746
CAS No.: 1003799-65-2
M. Wt: 369.81
InChI Key: RAEYIFQBLYEKJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-(3-methyl-1-{4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}-1H-pyrazol-5-yl)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a pyrazole ring fused with a cyclopenta[d]pyrimidine moiety, and a benzamide group. Such compounds are often studied for their potential biological activities and applications in various fields of science.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Safety and Hazards

The safety data sheet for a similar compound indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

The synthesis of 4-chloro-N-(3-methyl-1-{4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}-1H-pyrazol-5-yl)benzamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the pyrazole ring, followed by the introduction of the cyclopenta[d]pyrimidine moiety, and finally, the attachment of the benzamide group. Common reagents used in these reactions include various chlorinating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The pyrazole ring can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrazole ring.

    Substitution: The chlorine atom in the benzamide group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The pyrazole and cyclopenta[d]pyrimidine moieties may interact with enzymes or receptors in biological systems, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 4-chloro-N-(3-methyl-1-{4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}-1H-pyrazol-5-yl)benzamide include other pyrazole derivatives and benzamide compounds. These compounds may share similar structural features but differ in their specific functional groups or substituents. The uniqueness of this compound lies in its specific combination of the pyrazole, cyclopenta[d]pyrimidine, and benzamide moieties, which may confer unique biological activities and properties.

Properties

IUPAC Name

4-chloro-N-[5-methyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN5O2/c1-10-9-15(21-16(25)11-5-7-12(19)8-6-11)24(23-10)18-20-14-4-2-3-13(14)17(26)22-18/h5-9H,2-4H2,1H3,(H,21,25)(H,20,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAEYIFQBLYEKJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)Cl)C3=NC4=C(CCC4)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.